molecular formula C13H10ClNO3S B2482038 1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride CAS No. 32103-15-4

1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride

Cat. No. B2482038
CAS RN: 32103-15-4
M. Wt: 295.74
InChI Key: YHNPFOVWPDMOEW-UHFFFAOYSA-N
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Description

“1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride” is a chemical compound with the molecular formula C13H10ClNO3S . It is a derivative of dihydrobenzo[cd]indole .


Molecular Structure Analysis

The molecular structure of “1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride” consists of a dihydrobenzo[cd]indole core with a sulfonyl chloride group at the 6-position and an ethyl group at the 1-position .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride” include a molecular weight of 295.74, a predicted density of 1.503 g/cm3, and a predicted boiling point of 482.4°C .

Scientific Research Applications

BET Bromodomain Inhibition for Cancer Treatment

1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride has been investigated as a potential inhibitor of BET (bromodomain and extra-terminal domain) receptors. These receptors play a crucial role in gene transcription regulation. By inhibiting BET bromodomains, this compound can suppress cancer cell growth and proliferation. Researchers are exploring its use in developing targeted therapies for various cancers, including hematological malignancies .

Synthetic Chemistry and Medicinal Chemistry

Beyond its biological applications, this compound is valuable in synthetic chemistry. Researchers use it as a building block for creating more complex molecules. Additionally, medicinal chemists explore modifications to its structure to enhance its pharmacological properties, aiming for improved drug candidates.

Mechanism of Action

While the mechanism of action for “1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride” is not explicitly mentioned, related compounds such as dihydrobenzo[cd]indole-6-sulfonamide have been studied as TNF-α inhibitors .

Future Directions

Research into dihydrobenzo[cd]indole derivatives, such as “1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride”, could focus on their potential as TNF-α inhibitors . Further optimization of these compounds could lead to more potent inhibitors, providing valuable insights into the design of small molecule inhibitors targeting TNF-α .

properties

IUPAC Name

1-ethyl-2-oxobenzo[cd]indole-6-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO3S/c1-2-15-10-6-7-11(19(14,17)18)8-4-3-5-9(12(8)10)13(15)16/h3-7H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHNPFOVWPDMOEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C3C(=C(C=C2)S(=O)(=O)Cl)C=CC=C3C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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